Extended π-Conjugated Planar Surface vs. Carbazole: Structural Basis for Enhanced Intermolecular Ordering
The dibenzo[d,f]indole scaffold possesses two laterally fused benzene rings on the [d] and [f] positions of the indole core, yielding a π-surface of ~16 conjugated carbon atoms vs. ~12 for carbazole. This enlarged, rigidified planar surface promotes stronger π–π stacking interactions, as demonstrated by crystallographic data in indoloindole-based hole-transport materials, leading to static-crystal hole mobilities approximately one order of magnitude higher than spherical spiro-OMeTAD and significantly exceeding carbazole-based amorphous films [1].
| Evidence Dimension | π-conjugated carbon count and molecular planarity |
|---|---|
| Target Compound Data | ~16 conjugated carbons; fully planar indoloindole core |
| Comparator Or Baseline | Carbazole: ~12 conjugated carbons; planar but narrower π-surface |
| Quantified Difference | ~33% larger π-surface; crystallographically verified enhanced π–π stacking distance (3.362 Å C–C contact in IDIDF vs. amorphous packing in carbazole) |
| Conditions | Single-crystal XRD; DFT-calculated band dispersions; SCLC mobility measurements in thin-film devices |
Why This Matters
The larger, rigid π-surface directly translates into superior crystalline packing and charge-carrier mobility, making dibenzo[d,f]indole the preferred core for applications requiring efficient hole transport in organic electronics where carbazole falls short.
- [1] Pérez-Escribano, M., Fernández-Alarcón, A., Ortí, E., Aragó, J., Cerdá, J., & Calbo, J. (2024). Morphology, dynamic disorder, and charge transport in an indoloindole-based hole-transporting material from a multi-level theoretical approach. Faraday Discussions, 250, 202–219. View Source
